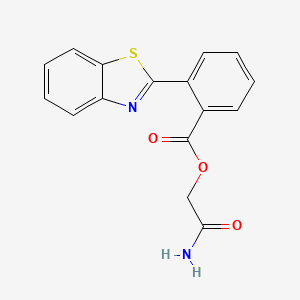
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate, commonly known as BOBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BOBA is a heterocyclic compound that contains a benzothiazole ring and a benzoate group. The compound is known for its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a therapeutic agent for various diseases.
Mechanism of Action
BOBA acts as a fluorescent probe by binding to specific biomolecules, such as proteins and nucleic acids, and emitting light when excited by a specific wavelength of light. BOBA has been shown to have high selectivity and sensitivity for specific biomolecules, making it a valuable tool for studying biological processes.
Biochemical and physiological effects:
BOBA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BOBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BOBA in lab experiments is its high selectivity and sensitivity for specific biomolecules. Additionally, BOBA is relatively easy to synthesize and has minimal toxicity, making it a safe and effective tool for studying biological processes. However, one limitation of using BOBA is its relatively low photostability, which may limit its use in long-term imaging experiments.
Future Directions
There are many potential future directions for research on BOBA, including:
1. Further development of BOBA as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
2. Development of new fluorescent probes based on the structure of BOBA with improved photostability and selectivity.
3. Study of the mechanism of action of BOBA and its interactions with specific biomolecules.
4. Use of BOBA in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy and specificity of biological imaging.
5. Development of new synthetic methods for BOBA and related compounds.
In conclusion, BOBA is a promising compound with a wide range of potential applications in scientific research. Its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent, make it a valuable tool for studying biological processes and developing new treatments for disease. Further research on BOBA and related compounds is needed to fully understand their potential and to develop new applications for these compounds.
Synthesis Methods
BOBA can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl chloroformate and subsequent reaction with ammonia. Other methods include the reaction of 2-aminobenzoic acid with 2-(1,3-benzothiazol-2-yl)benzoyl chloride and the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl 2-aminoacetate.
Scientific Research Applications
BOBA has been extensively studied for its potential applications in various scientific fields, including bioimaging, drug discovery, and chemical biology. BOBA is known for its ability to act as a fluorescent probe for biological imaging, allowing researchers to visualize biological processes in real-time. Additionally, BOBA has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOTWWVDCXGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)


![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)